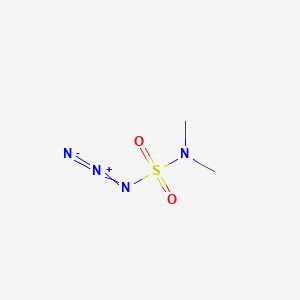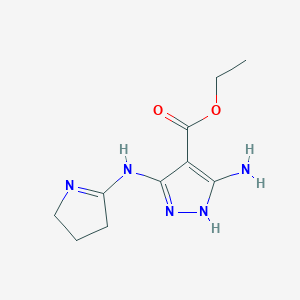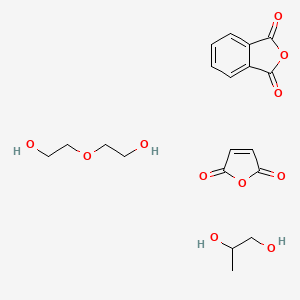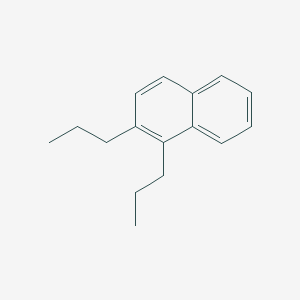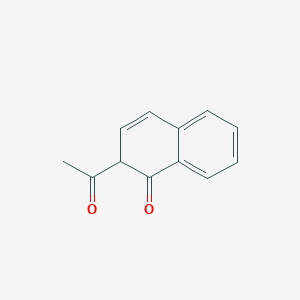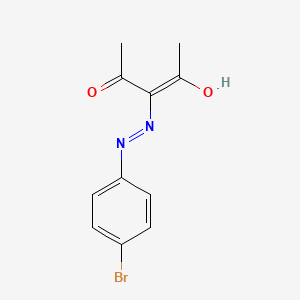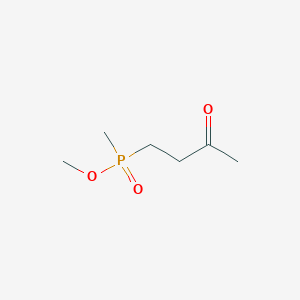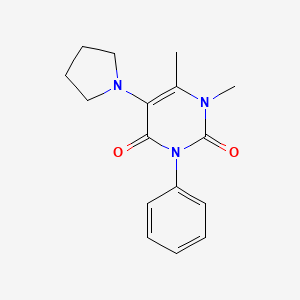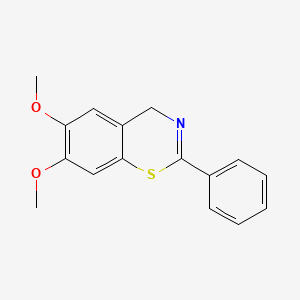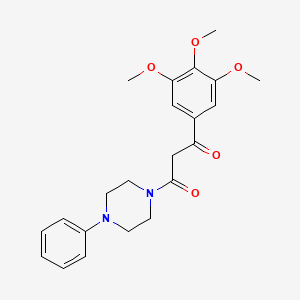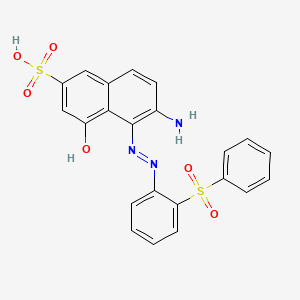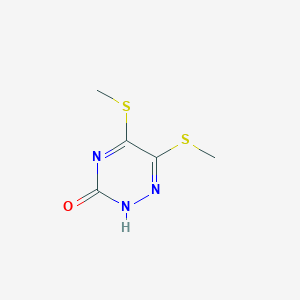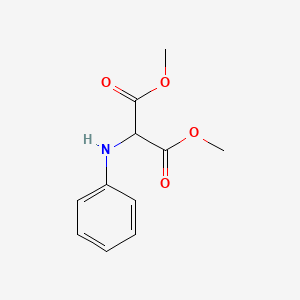
Propanedioic acid, (phenylamino)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (phenylamino)-, dimethyl ester is an organic compound with the molecular formula C11H13NO4 It is a derivative of propanedioic acid (malonic acid) where the hydrogen atoms are replaced by phenylamino and dimethyl ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (phenylamino)-, dimethyl ester typically involves the reaction of malonic acid with phenylamine (aniline) and methanol in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid are commonly used to accelerate the reaction.
Solvent: Methanol is used as both a reactant and a solvent in this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters are optimized to maximize the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (phenylamino)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced via electrophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Propanedioic acid, (phenylamino)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a prodrug.
Industry: It is used in the production of polymers and resins due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (phenylamino)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors in biological systems. The phenylamino group may also participate in binding interactions with proteins or nucleic acids, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the phenylamino group.
Phenylmalonic acid: Contains a phenyl group but lacks the ester functionality.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Uniqueness
Propanedioic acid, (phenylamino)-, dimethyl ester is unique due to the presence of both phenylamino and dimethyl ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
35757-92-7 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
dimethyl 2-anilinopropanedioate |
InChI |
InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)12-8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |
Clave InChI |
HESHPGSJLGJWGJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)OC)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


